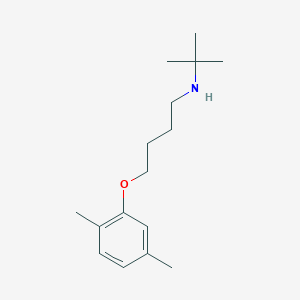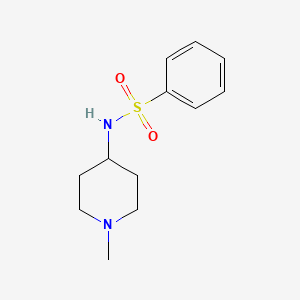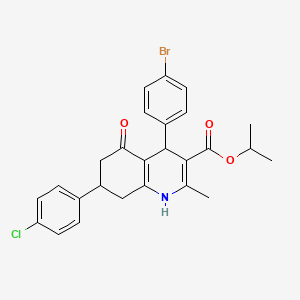![molecular formula C15H14N2O3 B5106458 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5106458.png)
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations.
作用机制
The mechanism of action of 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione involves its phosphorylation by sphingosine kinase 2, which converts it into this compound-phosphate. This compound-phosphate then binds to sphingosine-1-phosphate receptors on the surface of immune cells, causing their internalization and degradation. This leads to the sequestration of immune cells in lymph nodes, preventing them from entering the bloodstream and causing inflammation. This compound also has other effects, such as reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including reducing the number of circulating lymphocytes, reducing the production of pro-inflammatory cytokines, increasing the production of anti-inflammatory cytokines, reducing the permeability of blood vessels, and reducing the production of reactive oxygen species. These effects contribute to the therapeutic efficacy of this compound in various diseases.
实验室实验的优点和局限性
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency, specificity, and selectivity for sphingosine-1-phosphate receptors. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
未来方向
There are many potential future directions for research on 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione, including investigating its effects on other diseases, developing more efficient synthesis methods, improving its pharmacokinetic properties, and developing new formulations for clinical use. Some specific areas of research include investigating the role of this compound in autoimmune diseases, such as rheumatoid arthritis and lupus, and in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Other areas of research include investigating the potential of this compound as a therapeutic agent for viral infections, such as COVID-19, and as a neuroprotective agent for traumatic brain injury and stroke.
合成方法
The synthesis of 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione involves several steps, starting from the reaction of 2-aminoethanol with 2,5-diketopiperazine to form the intermediate compound 2-(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraone. This intermediate is then reacted with furfurylamine to produce the final product, this compound. The overall yield of this synthesis method is approximately 10%.
科学研究应用
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and organ transplantation. In multiple sclerosis, this compound has been shown to reduce the frequency and severity of relapses, delay the progression of disability, and reduce the number of new brain lesions on MRI scans. In cancer, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. In organ transplantation, this compound has been shown to prevent rejection of transplanted organs by suppressing the immune system.
属性
IUPAC Name |
3-(furan-2-ylmethylamino)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14-9-13(16-10-12-7-4-8-20-12)15(19)17(14)11-5-2-1-3-6-11/h1-8,13,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYOREXUTINZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B5106391.png)
![ethyl [5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5106404.png)


![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2,4,6-tribromophenyl)hydrazone]](/img/structure/B5106423.png)

![7-benzoyl-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5106446.png)
![methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate](/img/structure/B5106455.png)

![5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B5106463.png)
![methyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5106469.png)
![3-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5106475.png)
![methyl 4-(2,3-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5106481.png)
